Flucloxacillin(1-)
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Overview
Description
Flucloxacillin(1-) is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin group. It is primarily used to treat infections caused by Gram-positive bacteria, including skin infections, external ear infections, infections of leg ulcers, diabetic foot infections, and bone infections . It is particularly effective against penicillinase-producing staphylococci .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of flucloxacillin involves several steps:
Condensation: The acyl chloride is then reacted with 6-aminopenicillanic acid (6-APA) in the presence of an inorganic base to form flucloxacillin.
Crystallization: The product is crystallized from an alcohol solvent to obtain flucloxacillin crystals.
Industrial Production Methods: In industrial settings, the synthesis of flucloxacillin sodium involves similar steps but on a larger scale. The process includes the use of pregelatinized starch to improve the stability of flucloxacillin during production .
Chemical Reactions Analysis
Types of Reactions: Flucloxacillin undergoes several types of chemical reactions, including:
Hydrolysis: Flucloxacillin can be hydrolyzed by beta-lactamases, leading to the breakdown of its beta-lactam ring.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Beta-lactamases are the primary reagents that hydrolyze flucloxacillin.
Oxidation and Reduction: Specific oxidizing or reducing agents can be used under controlled conditions.
Major Products Formed:
Hydrolysis: The major product formed is penicilloic acid.
Scientific Research Applications
Flucloxacillin has several scientific research applications:
Mechanism of Action
Flucloxacillin is similar to other beta-lactam antibiotics such as cloxacillin and dicloxacillin . it has unique properties that make it particularly effective against penicillinase-producing staphylococci . Unlike some other beta-lactam antibiotics, flucloxacillin is stable against hydrolysis by a variety of beta-lactamases .
Comparison with Similar Compounds
- Cloxacillin
- Dicloxacillin
- Oxacillin
Flucloxacillin stands out due to its stability against beta-lactamases and its effectiveness against penicillinase-producing bacteria .
Properties
Molecular Formula |
C19H16ClFN3O5S- |
---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C19H17ClFN3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/p-1/t13-,14+,17-/m1/s1 |
InChI Key |
UIOFUWFRIANQPC-JKIFEVAISA-M |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-] |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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